molecular formula C20H26ClN5O7S2 B10752596 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B10752596
M. Wt: 548.0 g/mol
InChI Key: XAAOHMIKXULDKJ-UHFFFAOYSA-N
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Description

Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.

Biological Activity

The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic molecule with potential biological activity. It belongs to a class of compounds that may exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly significant, as thiazole derivatives are known for their diverse pharmacological effects.

Molecular Formula

C19H24N4O5SC_{19}H_{24}N_4O_5S

Key Structural Features

  • Thiazole ring : Implicated in various biological activities.
  • Bicyclic core : Enhances the compound's interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Biological Activity Data

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes related to cancer

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro tests demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications at specific positions can enhance biological activity. For instance:

  • Substituent Variations : Altering substituents on the thiazole ring can significantly affect potency and selectivity.
  • Combination Therapies : The compound shows promise when used in combination with existing antibiotics or chemotherapeutics, potentially overcoming resistance mechanisms in pathogens or tumor cells.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOHMIKXULDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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